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Compound of Interest

Compound Name: AT791

Cat. No.: B605656 Get Quote

An In-depth Analysis of a Potent TLR7 and TLR9
Inhibitor
This technical guide provides a comprehensive overview of AT791, a potent and orally

bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This

document is intended for researchers, scientists, and drug development professionals

interested in the pharmacology and therapeutic potential of AT791.

Core Compound Information
Identifier Value

Compound Name AT791

CAS Number 1219962-49-8

Molecular Formula C31H38N4O4

Mechanism of Action Dual inhibitor of TLR7 and TLR9

Quantitative Pharmacological Data
AT791 has been characterized by its potent inhibitory activity against TLR7 and TLR9 in

various cell-based assays. The following table summarizes the key half-maximal inhibitory

concentration (IC50) values reported in the literature.
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Assay Type Target Cell Line Stimulus IC50 (µM) Reference

Reporter

Gene Assay
Human TLR9 HEK293 CpG-A 0.04 [1]

Reporter

Gene Assay
Human TLR7 HEK293 R848 3.33 [1]

Cytokine

Release
Mouse TLR9 Splenocytes CpG-B ~0.1 [1]

Cytokine

Release
Mouse TLR7 Splenocytes R848 ~1.0 [1]

Mechanism of Action
AT791 is a lysosomotropic compound, meaning it accumulates in acidic intracellular

compartments such as endosomes, where TLR7 and TLR9 are located.[1] Its inhibitory action

is attributed to two key properties:

Weak Interaction with Nucleic Acids: AT791 can bind to the DNA and RNA ligands of TLR9

and TLR7, respectively. This interaction is thought to prevent the natural ligands from

activating the receptors.[1]

Inhibition of Endosomal Acidification: As a weak base, AT791 can raise the pH of

endosomes. This change in pH can interfere with the function of pH-dependent proteases

that are necessary for TLR9 activation and can also alter the conformation of the receptors

themselves, thereby inhibiting signaling.[1]

The following diagram illustrates the proposed mechanism of action of AT791.
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Proposed mechanism of action for AT791 in the endosome.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

AT791.

TLR7 and TLR9 Reporter Gene Assays
Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or

TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an

NF-κB promoter.

Stimulation:

TLR9: CpG-A oligodeoxynucleotide (ODN) 2216 at a final concentration of 1 µM.

TLR7: R848 at a final concentration of 1 µg/mL.

Protocol:

Seed HEK-TLR7 or HEK-TLR9 cells in 96-well plates and incubate overnight.

Pre-incubate cells with various concentrations of AT791 for 1 hour.

Add the respective TLR agonist (CpG-A or R848) and incubate for 18-24 hours.
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Measure SEAP activity in the supernatant using a colorimetric substrate.

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

In Vivo Murine Model of Lupus (MRL/lpr mice)
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a

systemic lupus erythematosus (SLE)-like disease.

Dosing:

Administer AT791 or vehicle control orally (p.o.) once daily.

Dose levels can range from 10 to 100 mg/kg.

Protocol:

Begin dosing in MRL/lpr mice at an age when disease symptoms begin to appear (e.g., 8-

10 weeks of age).

Monitor disease progression weekly by measuring proteinuria (using urine dipsticks) and

body weight.

Collect blood samples periodically to measure serum levels of anti-double-stranded DNA

(dsDNA) autoantibodies by ELISA.

At the end of the study (e.g., after 8-12 weeks of treatment), sacrifice the animals and

collect kidneys for histological analysis to assess glomerulonephritis.

Spleens can also be collected to assess splenomegaly and for immunological analysis of

lymphocyte populations by flow cytometry.

The following workflow diagram outlines the key steps in the in vivo MRL/lpr mouse study.
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Experimental workflow for in vivo efficacy testing in MRL/lpr mice.

Signaling Pathways
AT791 inhibits the signaling cascades downstream of TLR7 and TLR9. Both receptors utilize

the MyD88-dependent signaling pathway, which culminates in the activation of NF-κB and the

production of pro-inflammatory cytokines and type I interferons.

TLR9 Signaling Pathway
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TLR9 signaling pathway and the point of inhibition by AT791.
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TLR7 signaling pathway and the point of inhibition by AT791.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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